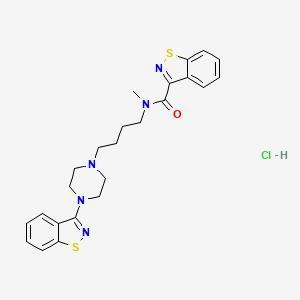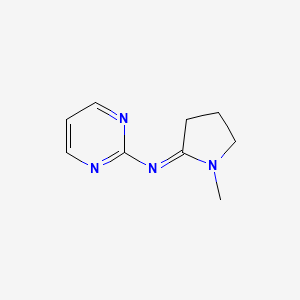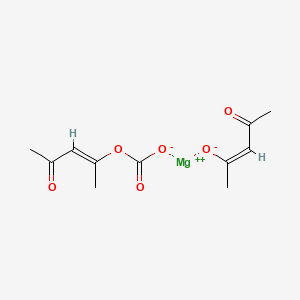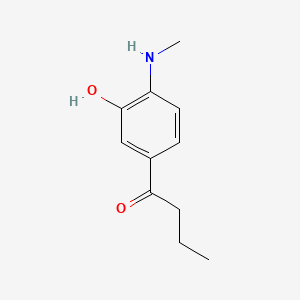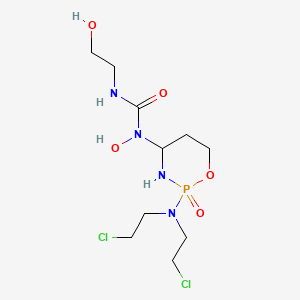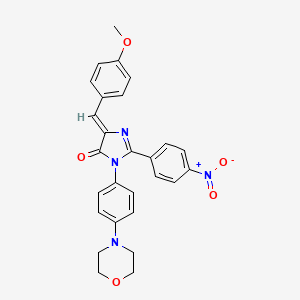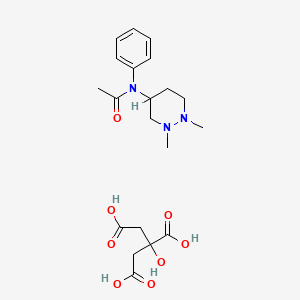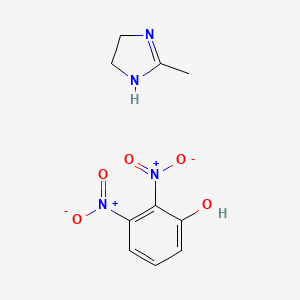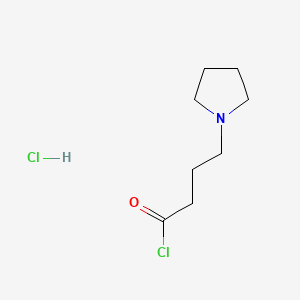
Pyrrolidine-1-butyryl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine-1-butyryl chloride hydrochloride is a chemical compound with the molecular formula C8H15Cl2NO. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its reactivity and functional properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pyrrolidine-1-butyryl chloride hydrochloride can be synthesized through various methods. One common approach involves the reaction of pyrrolidine with butyryl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Catalysts and advanced purification techniques are employed to achieve high purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine-1-butyryl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide derivative, while hydrolysis results in the corresponding carboxylic acid .
Aplicaciones Científicas De Investigación
Pyrrolidine-1-butyryl chloride hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of pyrrolidine-1-butyryl chloride hydrochloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various applications, including drug development and chemical synthesis. The molecular targets and pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simpler analog with a five-membered nitrogen-containing ring, used widely in organic synthesis.
Pyrrolidine-2-one: Another derivative with a carbonyl group, known for its biological activity.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups, used in medicinal chemistry.
Uniqueness
Pyrrolidine-1-butyryl chloride hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in applications requiring selective modification of molecules and synthesis of complex compounds .
Propiedades
Número CAS |
85614-46-6 |
|---|---|
Fórmula molecular |
C8H15Cl2NO |
Peso molecular |
212.11 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-ylbutanoyl chloride;hydrochloride |
InChI |
InChI=1S/C8H14ClNO.ClH/c9-8(11)4-3-7-10-5-1-2-6-10;/h1-7H2;1H |
Clave InChI |
WLENWSWMXQHHHP-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCCC(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



